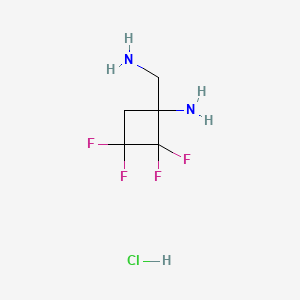
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutane ring with four fluorine atoms, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
科学的研究の応用
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure may be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may investigate its potential as a drug candidate or a precursor for drug development, particularly in areas requiring fluorinated analogs.
Industry: Its stability and reactivity make it suitable for use in the development of advanced materials, such as fluorinated polymers or coatings.
作用機序
The mechanism of action of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
類似化合物との比較
1-(Aminomethyl)cyclobutane: Lacks fluorine atoms, resulting in different reactivity and properties.
2,2,3,3-Tetrafluorocyclobutan-1-amine: Similar structure but without the aminomethyl group.
Fluorinated Amines: A broad class of compounds with varying degrees of fluorination and different functional groups.
Uniqueness: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring, multiple fluorine atoms, and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various research applications.
特性
分子式 |
C5H9ClF4N2 |
|---|---|
分子量 |
208.58 g/mol |
IUPAC名 |
1-(aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F4N2.ClH/c6-4(7)1-3(11,2-10)5(4,8)9;/h1-2,10-11H2;1H |
InChIキー |
QXTUQYDXNXZICH-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1(F)F)(F)F)(CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


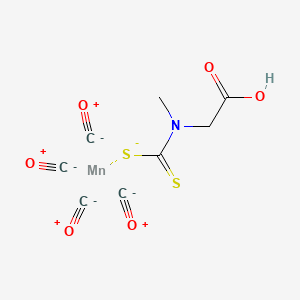
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
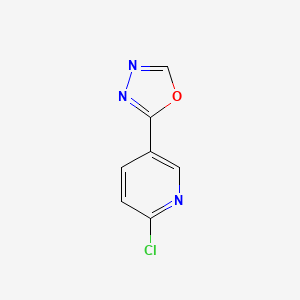
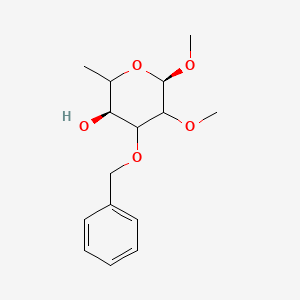
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
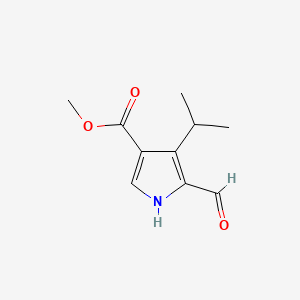
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
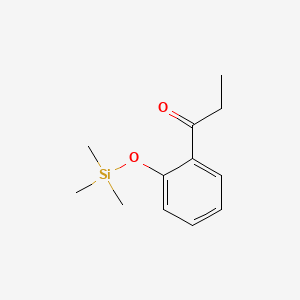
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
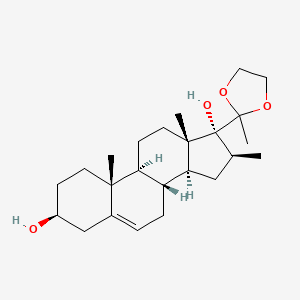
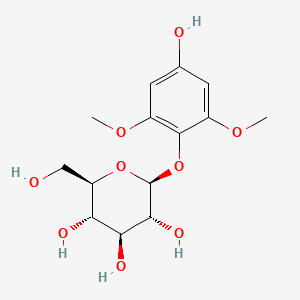
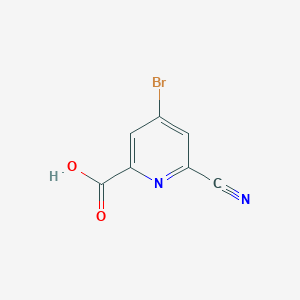
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
